molecular formula C16H16N6O4S2 B2655527 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 836666-38-7

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2655527
CAS No.: 836666-38-7
M. Wt: 420.46
InChI Key: MERURNWYNGZDHL-UHFFFAOYSA-N
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Description

“2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” is a synthetic organic compound that features a tetrazole ring, a methoxyphenyl group, a sulfamoylphenyl group, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a suitable thiol compound.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction followed by amide formation.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole rings are often studied as catalysts in various organic reactions.

    Ligands: They can act as ligands in coordination chemistry.

Biology

    Enzyme Inhibition: Such compounds may inhibit specific enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: They may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring may mimic certain biological molecules, allowing the compound to bind to active sites on enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide
  • 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

“2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” is unique due to the presence of the methoxy group, which may influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S2/c1-26-13-6-4-12(5-7-13)22-16(19-20-21-22)27-10-15(23)18-11-2-8-14(9-3-11)28(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERURNWYNGZDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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